Crenigacestat Demonstrates Superior Notch Inhibition Potency vs. Nirogacestat and DAPT
Crenigacestat inhibits Notch signaling with an IC50 of 0.41 nM in enzymatic assays, which represents a 15-fold higher potency compared to Nirogacestat (IC50 = 6.2 nM) and an over 280-fold higher potency compared to the widely used tool compound DAPT (IC50 = 115 nM) . This sub-nanomolar potency allows for complete target engagement at lower concentrations, reducing the risk of off-target effects associated with higher compound concentrations in cell-based and in vivo experiments.
| Evidence Dimension | Notch signaling inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.41 nM |
| Comparator Or Baseline | Nirogacestat: 6.2 nM; DAPT: 115 nM |
| Quantified Difference | Crenigacestat is 15-fold more potent than Nirogacestat and 280-fold more potent than DAPT |
| Conditions | Enzymatic/cell-free Notch cleavage assay |
Why This Matters
Higher potency translates to lower effective working concentrations in assays, which can minimize solvent (DMSO) toxicity and reduce the likelihood of off-target activities.
